Cephaeline hydrochloride
Description
Cephaeline hydrochloride (CAS: 3738-70-3 or 5853-29-2 depending on salt form) is a phenolic alkaloid derived from the roots of Cephaelis ipecacuanha (Indian Ipecac). It is structurally characterized by a benzo[a]quinolizine ring linked to an isoquinoline moiety via a short carbon chain. This compound is widely recognized for its emetic properties and antiviral activity against Zika (ZIKV) and Ebola (EBOV) viruses. With a purity range of >97.8% to >98%, it is also a selective inhibitor of cytochrome P450 2D6 (CYP2D6), exhibiting an IC50 of 121 μM.
Properties
IUPAC Name |
(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O4.ClH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;1H/t17-,20-,23+,24-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYUGUJIBCMDEB-QJAXAJGISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5853-29-2 | |
| Record name | 6-Isoquinolinol, 1-[[(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-yl]methyl]-1,2,3,4-tetrahydro-7-methoxy-, hydrochloride (1:2), (1R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5853-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CEPHAELINE DIHYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cephaeline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Raw Material Selection and Pretreatment
The preparation of cephaeline hydrochloride begins with the selection of high-quality ipecac roots, which contain approximately 2–3% total alkaloids by dry weight. The roots are pulverized to a particle size of 0.5–1.0 mm to maximize surface area for solvent interaction.
Acidic Ethanol Ultrasound-Assisted Extraction
The patented method employs acidic ethanol (50–90% v/v ethanol, acidified with 1–3% hydrochloric acid) as the primary extraction solvent. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent-to-solid ratio | 10:1–40:1 | Higher ratios improve alkaloid diffusion |
| Extraction time | 0.5–2 hours | Prolonged extraction increases yield |
| Ultrasound frequency | 40 kHz | Enhances cell wall disruption |
This step achieves >85% recovery of total alkaloids, with cephaeline constituting 30–40% of the crude extract.
Concentration and Alkaloid Liberation
Ethanol Removal and pH Adjustment
Post-extraction, the supernatant is concentrated under reduced pressure (40–60°C) to remove 90–95% of ethanol. The residual aqueous phase is adjusted to pH 10–12 using ammonium hydroxide, precipitating alkaloids in their free base form.
Diethyl Ether Liquid-Liquid Extraction
The alkaline solution undergoes 1–4 extractions with diethyl ether (1:1 v/v), selectively partitioning the lipophilic alkaloids into the organic phase. This step achieves:
-
Effective removal of polar impurities (e.g., polysaccharides, proteins)
Chromatographic Purification
Preparative HPLC Conditions
The critical separation of this compound from structural analogs like emetine hydrochloride is achieved using reversed-phase preparative HPLC:
| Chromatographic Parameter | Specification |
|---|---|
| Column | ODS C18 (10 × 250 mm, 5 µm) |
| Mobile phase | Acetonitrile:0.05% triethylamine (40:60–45:55 v/v) |
| Flow rate | 1.0–5.0 mL/min |
| Detection wavelength | 283 nm |
Under these conditions, this compound elutes at ~13 minutes, while emetine hydrochloride appears at ~24 minutes.
Fraction Collection Strategy
-
Cephaeline-rich fractions : Collected between 12.5–13.5 minutes
-
Purity validation : In-process checks via analytical HPLC (≥98% purity criteria)
Final Isolation and Lyophilization
Solvent Removal and Acidification
The acetonitrile-rich fractions are concentrated under vacuum, followed by pH adjustment to 3–5 using dilute hydrochloric acid. This step converts the free base to the stable hydrochloride salt.
Freeze-Drying Parameters
| Lyophilization Stage | Conditions | Duration |
|---|---|---|
| Pre-freezing | -40°C | 4 hours |
| Primary drying | -50°C, 100 mTorr | 24 hours |
| Secondary drying | 25°C, 50 mTorr | 6 hours |
This protocol yields this compound as a white crystalline powder with:
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Residual solvent content <0.1%
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Water content ≤2.5%
Method Optimization and Scale-Up Considerations
Critical Process Parameters
Comparative Analysis of Extraction Techniques
| Method | Yield (%) | Purity (%) | Process Time (h) |
|---|---|---|---|
| Traditional maceration | 0.6 | 92 | 48 |
| Soxhlet extraction | 0.9 | 95 | 24 |
| Ultrasound-assisted | 1.2 | 98 | 2 |
Analytical Characterization
Spectroscopic Identification
Purity Assessment
| Impurity | Specification | Typical Value |
|---|---|---|
| Emetine hydrochloride | ≤0.5% | 0.2–0.4% |
| Psychotrine | ≤0.1% | <0.05% |
| Total unknowns | ≤0.3% | 0.1–0.2% |
Chemical Reactions Analysis
Metabolic Demethylation by Cytochrome P450 Enzymes
Cephaeline undergoes O-demethylation via human hepatic cytochrome P450 (CYP) enzymes, forming two primary metabolites:
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9-O-Demethylemetine
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10-O-Demethylemetine
Key Findings :
Enzyme Kinetic Data :
| Enzyme | Metabolite Formed | Vmax (pmol/min/mg) | Km (μM) |
|---|---|---|---|
| CYP3A4 | 9-O-Demethylemetine | 12.4 | 8.2 |
| CYP3A4 | 10-O-Demethylemetine | 9.8 | 7.6 |
| CYP2D6 | 9-O-Demethylemetine | 15.1 | 6.9 |
Source: Metabolism studies using human liver microsomes and recombinant CYPs .
Inhibition of Cytochrome P450 Enzymes
Cephaeline hydrochloride acts as a competitive inhibitor of CYP isoforms, with the following inhibitory constants:
| CYP Isoform | IC50 (μM) | Ki (μM) | Inhibition Type |
|---|---|---|---|
| CYP2D6 | 121 | 54 | Competitive |
| CYP3A4 | 1000 | 355 | Non-competitive |
Methodology:
-
Probe substrates: Dextromethorphan (CYP2D6), testosterone (CYP3A4) .
-
Inhibition measured via Dixon plots and NADPH-dependent metabolism assays .
Implications :
-
Weak inhibition of CYP2D6 (Ki > 50 μM) suggests low risk of drug-drug interactions at therapeutic doses .
Stability Under Basic Conditions
This compound remains stable in alkaline extraction solutions (0.1 M NaOH in methanol) during sample preparation for HPLC analysis :
Chromatographic Conditions :
| Parameter | Value |
|---|---|
| Column | Gemini-NX C18 (150 mm × 4.6 mm) |
| Mobile Phase | Methanol:acetonitrile:0.1% H3PO4 (9:3:88) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Retention Time | 9.0 min |
Source: HPLC quantification protocols .
Ribosomal Binding Interactions
Cephaeline binds to the eukaryotic ribosome’s small subunit (SSU) E-site via:
-
Stacking interactions :
-
Hydrogen bonding : Amide group of benzo[a]quinolizine with U1756 phosphate .
Structural Comparison to Emetine :
| Feature | Cephaeline | Emetine |
|---|---|---|
| Benzo[a]quinolizine position | 1.6 Å shifted | Fixed |
| Isoquinoline rotation | Slight | None |
| Methyl group | Absent (free –OH) | Present |
Source: Cryo-EM structure (2.45 Å resolution) .
Degradation in Aqueous Solutions
While no direct degradation studies were located, its metabolite profile and Log Pow (0.36 at 20°C) suggest:
-
Hydrolysis susceptibility : Limited due to aromatic ring stabilization.
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Photodegradation : Uncharacterized but likely minimal under standard storage.
Analytical Derivatization
Cephaeline forms stable complexes with phosphoric acid in mobile phases, enhancing HPLC resolution :
Scientific Research Applications
Therapeutic Uses
Antiviral Properties
Cephaeline, along with emetine, has demonstrated significant antiviral activity. Studies have shown that both compounds can effectively suppress viruses such as Zika and Ebola in vitro and in vivo. A study by Shu Yang et al. (2018) indicated that cephaeline could inhibit viral replication, making it a candidate for future antiviral therapies .
Antitussive and Expectorant Effects
Historically, cephaeline has been used as an expectorant and antitussive agent. It stimulates the respiratory system to expel mucus, providing relief in conditions like bronchitis and pertussis. The low doses of cephaeline are particularly effective without causing significant side effects .
Treatment of Gastrointestinal Disorders
Cephaeline is also applied in treating gastrointestinal disorders. Its emetic properties have been utilized to induce vomiting in cases of poisoning or overdose. The precise control of dosage is critical to maximize therapeutic effects while minimizing toxicity .
Extraction and Purification Methods
The extraction of cephaeline hydrochloride from ipecac involves several sophisticated methods to ensure high purity levels. A notable method includes:
- Supersonic Extraction : The ipecac plant material is pulverized and subjected to acidic ethanol extraction.
- Chromatographic Techniques : Preparative chromatography is employed to separate and purify cephaeline from other alkaloids present in the extract.
The following table summarizes the purity levels achieved through this extraction method:
| Lot Number | Emetine Hydrochloride Content (%) | This compound Content (%) |
|---|---|---|
| 20120201 | 99.78 | 98.02 |
| 20120202 | 98.56 | 98.00 |
| 20120301 | 98.35 | 98.13 |
| 20120302 | 99.20 | 98.23 |
| 20120303 | 98.99 | 98.11 |
This method not only enhances the purity but also stabilizes the compound for industrial production .
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical settings:
- Viral Infections : In a clinical trial involving patients with viral infections, cephaeline was administered at varying dosages, demonstrating rapid symptom relief and improved patient outcomes.
- Pneumonia Treatment : Historical records indicate successful use of cephaeline in treating pneumonia cases, where patients exhibited significant recovery within days after administration .
Safety and Toxicity Considerations
While cephaeline exhibits therapeutic benefits, it is essential to consider its toxicity profile. The compound can induce nausea and vomiting at higher doses; thus, careful dosage regulation is necessary to avoid adverse effects . Additionally, ongoing research aims to better understand the pharmacokinetics and metabolism of cephaeline to enhance its safety profile during clinical use .
Mechanism of Action
Cephaeline hydrochloride exerts its effects by binding to the eukaryotic ribosome, specifically at the E-tRNA binding site on the small subunit. This binding inhibits the translocation process during protein synthesis, thereby blocking viral replication . Additionally, this compound can irritate the stomach lining and stimulate the chemoreceptor trigger zone, leading to its emetic properties .
Comparison with Similar Compounds
Emetine Hydrochloride
Structural Relationship :
Pharmacological and Clinical Differences :
- Mechanism of Action: Both bind to the ribosome’s E-site, inhibiting mRNA translocation.
- Medical Use :
Ipecine Hydrochloride
- Structural and Functional Role: A minor alkaloid co-extracted with cephaeline from Ipecac. It shares a similar isoquinoline backbone but lacks the benzoquinolizine ring.
- Analytical Methods: HPLC with acetonitrile-methanol-phosphoric acid (8–9.5:3–5:86–88 v/v) is used to quantify both cephaeline and ipecine in medicinal extracts.
Other Related Alkaloids
- Chaetocin : A histone methyltransferase inhibitor, functionally distinct from cephaeline’s ribosomal targeting.
Data Tables
Table 1. Structural and Pharmacological Comparison
Table 2. Analytical Methods for Quantification
Research Findings and Clinical Implications
- Antiviral Activity : Cephaeline’s inhibition of ZIKV and EBOV is attributed to its disruption of viral RNA translation, a mechanism shared with ribosome-targeting alkaloids like emetine.
- Toxicity Profile : The absence of a methyl group in cephaeline reduces its accumulation in tissues compared to emetine, making it less suitable for chronic treatments but safer for acute emesis.
- Drug Development : Cephaeline’s role as a CYP2D6 inhibitor warrants caution in polypharmacy, as it may alter the metabolism of co-administered drugs.
Biological Activity
Cephaeline hydrochloride is an alkaloid derived from the ipecac plant, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and clinical applications, supported by recent research findings and case studies.
Cephaeline is structurally related to emetine, another prominent alkaloid from ipecac. The chemical formula for this compound is , and it exhibits a significant interaction with biological systems, particularly in inhibiting protein synthesis.
Cephaeline functions primarily as an inhibitor of protein synthesis in eukaryotic cells. It binds to the ribosomal E-site on the small subunit (SSU) of the ribosome, disrupting translation processes. Research indicates that cephaeline not only binds to the E-site but also engages additional sites on the ribosome, enhancing its inhibitory effects compared to emetine .
Binding Affinity
- E-site Binding : Cephaeline shows high sensitivity in cell-free assays, with a 50% inhibition concentration (IC50) observed at approximately 1 µM .
- Additional Sites : Unique binding sites have been identified in the large subunit (LSU) of the ribosome, suggesting a complex interaction profile that may contribute to its biological activity.
Biological Activities
Cephaeline exhibits a range of biological activities that are being explored for therapeutic applications:
- Antiviral Activity : Similar to emetine, cephaeline has demonstrated antiviral properties against various viruses. Studies indicate its effectiveness in low nanomolar concentrations .
- Antiprotozoal Effects : Cephaeline has shown efficacy against protozoal infections, particularly amoebiasis, where it acts by inhibiting the growth of Entamoeba histolytica.
- Antineoplastic Properties : Preliminary studies suggest potential antitumor effects, warranting further investigation into its use as an adjunct in cancer therapy .
Pharmacokinetics and Metabolism
Research into the metabolism of cephaeline indicates that it is predominantly processed by cytochrome P450 enzymes (CYPs). Notably, it inhibits CYP2D6 and CYP3A4 activities, which are crucial for drug metabolism in humans. The inhibition constants (Ki) for cephaeline against these enzymes have been determined as follows:
Case Studies
Several case studies highlight the clinical applications of cephaeline:
- Treatment of Amoebic Dysentery : A study involving patients treated with cephaeline showed significant improvements in symptoms and a reduction in parasite load within a week of treatment.
- Viral Infections : In cases of viral infections like hepatitis and shingles, patients receiving cephaeline reported rapid symptom relief and improved recovery times compared to control groups .
Toxicology and Safety Profile
While cephaeline demonstrates promising therapeutic effects, its safety profile requires careful consideration. Reports indicate potential side effects such as nausea and gastrointestinal disturbances at higher doses. Ongoing studies aim to establish a comprehensive safety profile to guide clinical use.
Q & A
Q. What is the molecular mechanism by which Cephaeline hydrochloride inhibits eukaryotic translation?
Cephaeline binds to the E-site of the small ribosomal subunit, displacing the -3 nucleotide of mRNA and disrupting its positioning. This blocks tRNA accommodation and halts elongation. High-resolution cryo-EM (2.45 Å) reveals stacking interactions between its benzo[a]quinolizine ring and 18S rRNA (G889) and between its isoquinoline ring and ribosomal protein uS11 (L132) .
Q. Which experimental techniques are validated for studying Cephaeline-ribosome interactions?
Cryogenic electron microscopy (cryo-EM) is the gold standard for structural analysis, complemented by cell-free translation assays using 80S ribosomes (e.g., C. albicans models). Cryo-EM data (PDB ID 8Q5I, EMD-18150) enable precise mapping of binding sites .
Q. How does Cephaeline’s structure differ from its analog Emetine, and what functional implications arise?
Cephaeline lacks a methyl group on the isoquinoline ring, exposing a hydroxyl group in the mRNA tunnel solvent region. This structural difference may alter toxicity profiles, though exact mechanisms require comparative mutagenesis studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data between Cephaeline and Emetine across cell lines?
Systematically compare ribosome-binding affinity (via surface plasmon resonance) and mRNA displacement efficiency in diverse eukaryotic models (e.g., yeast, mammalian cells). Control for cell permeability differences using radiolabeled compounds .
Q. What methodological rigor is required to validate Cephaeline’s antiviral activity against ZIKV/EBOV?
Use in vitro infectivity assays with human-derived cell lines (e.g., Vero E6), quantify viral replication via plaque assays or RT-qPCR, and pair with cytotoxicity controls (e.g., lactate dehydrogenase release). Ensure compound solubility in aqueous buffers (60 mg/mL in H₂O) .
Q. How can cryo-EM data be leveraged to design Cephaeline derivatives with improved ribosomal specificity?
Perform molecular dynamics simulations using the 2.45 Å cryo-EM structure to identify residues critical for E-site binding. Synthesize analogs with modifications to the benzo[a]quinolizine or isoquinoline rings and test ribosome inhibition in cell-free systems .
Q. What experimental controls are essential when studying Cephaeline’s off-target effects on cytochrome P450 enzymes?
Include positive controls (e.g., quinidine for CYP2D6) and measure metabolite formation via LC-MS. Use Dixon plot analyses to calculate inhibition constants (Ki) and validate selectivity against isoforms like CYP3A4 .
Methodological Best Practices
- Data Reproducibility : Deposit cryo-EM maps in EMDB and atomic models in PDB, adhering to FAIR principles. For enzyme inhibition studies, report IC₅₀ and Ki values with 95% confidence intervals .
- Safety Protocols : Store this compound in desiccated conditions (-20°C for powders, -80°C in DMSO solutions). Use PPE for handling due to its cytotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
